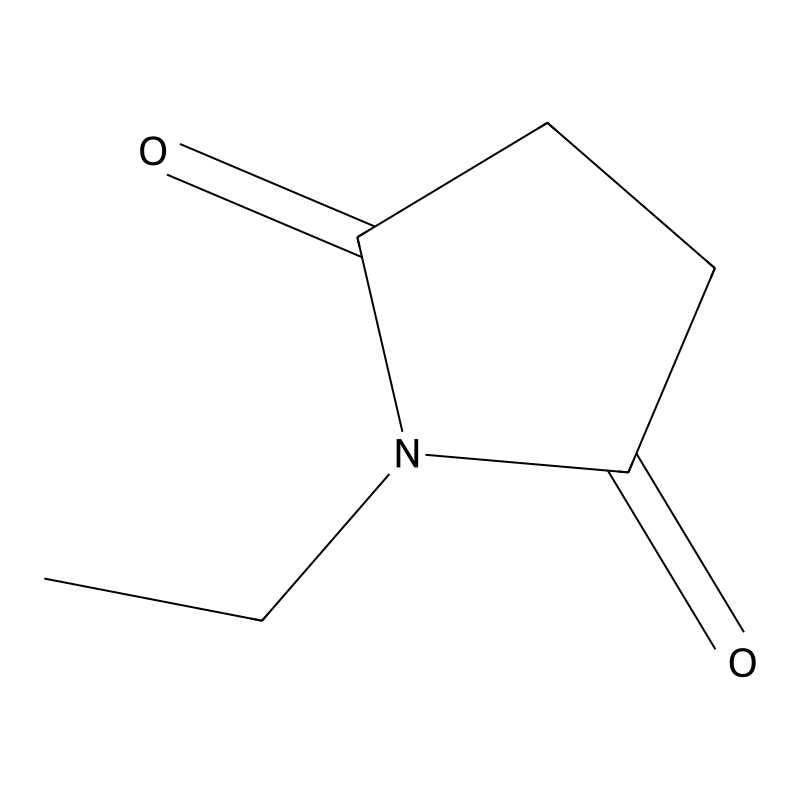N-Ethylsuccinimide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biomarker for N-Methyl-2-Pyrrolidone (NMP) exposure
NES is a metabolite of NMP, a common industrial solvent. Studies have shown that NES can be detected in urine and plasma following NMP exposure . This makes NES a potential biomarker for monitoring NMP exposure in occupational settings.
Precursor for synthesis of other compounds
NES can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. Its reactivity due to its cyclic structure makes it attractive for further chemical modifications.
Potential biological activities
Some studies have investigated the potential biological activities of NES, such as antibacterial and antifungal properties. However, these studies are preliminary, and further research is needed to confirm these effects and understand the underlying mechanisms .
N-Ethylsuccinimide is an organic compound classified as a pyrrolidinone and a dicarboximide. Its chemical formula is and it has a molecular weight of approximately 127.14 g/mol. The compound is characterized by the presence of a pyrrolidine ring that contains two carbonyl groups, making it a member of the n-substituted carboxylic acid imides class. It is produced through the reduction of N-ethylmaleimide by the enzyme N-ethylmaleimide reductase .
Physical Properties- Melting Point: 26 °C
- Boiling Point: 236 °C
- State: Solid
- Charge: Neutral
N-Ethylsuccinimide has been identified as a metabolite produced by Escherichia coli (strain K12, MG1655), indicating its potential role in microbial metabolism . Although specific biological functions are not extensively documented, its structural properties suggest potential interactions with biological macromolecules.
Several synthetic routes exist for the production of N-ethylsuccinimide:
- Reduction of N-Ethylmaleimide: This method involves the enzymatic reduction of N-ethylmaleimide using N-ethylmaleimide reductase.
- From Ethyl Benzenesulphonate and 2,5-Pyrrolidinedione: This synthesis route involves reacting ethyl benzenesulphonate with 2,5-pyrrolidinedione, often employing trimethylsilyl derivatives as intermediates .
These methods highlight the versatility in synthesizing this compound from various starting materials.
N-Ethylsuccinimide shares structural similarities with several other compounds, particularly within the class of pyrrolidinones and dicarboximides. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| N-Methylsuccinimide | C₆H₉NO₂ | Methyl group substitution; different metabolic pathways. |
| Succinimide | C₄H₅NO₂ | Lacks ethyl group; simpler structure; more commonly used in pharmaceuticals. |
| N-Propylsuccinimide | C₇H₁₁NO₂ | Propyl group substitution; potential for different reactivity patterns. |
N-Ethylsuccinimide's unique ethyl substitution allows for distinct chemical reactivity compared to its analogs, making it valuable in specific biochemical applications.








